1-(Thiazol-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one
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Description
1-(Thiazol-2-yl)-4-(6-(trifluoromethyl)nicotinoyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has a thiazole ring and a trifluoromethyl group attached to the nicotinoyl moiety. The unique structure of this compound makes it an interesting target for researchers to explore its properties and potential applications.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research has demonstrated the potential of thiazole derivatives in exhibiting significant anti-inflammatory and analgesic activities. For instance, derivatives of thiazolo[3,2-b]-1,2,4-triazol-5-ols have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing promising results without inducing gastric lesions (Tozkoparan et al., 2004).
Antimicrobial and Antifungal Activities
Thiazole derivatives have been explored for their antimicrobial activities. Synthesis of 1,4-disubstituted 1,2,3-triazole derivatives, for example, has led to compounds with moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). Additionally, novel 1,3,4-thiadiazole amide compounds containing piperazine have shown inhibitory effects on plant pathogens and certain antiviral activities (Xia, 2015).
Anti-tubercular Activity
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype, with several compounds exhibiting potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain and low cytotoxicity, suggesting their promise as therapeutic agents (Pancholia et al., 2016).
Anticancer Activity
Research into thiazole derivatives has also extended into anticancer applications. A variety of thiazole-based compounds have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines, with some showing remarkable effects, suggesting their potential as anticancer agents (Turov, 2020).
Corrosion Inhibition
Thiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions, offering higher inhibition efficiencies than previously reported benzothiazole family inhibitors. This suggests their potential application in protecting metals against corrosion (Hu et al., 2016).
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O2S/c15-14(16,17)10-2-1-9(7-19-10)12(23)20-4-5-21(11(22)8-20)13-18-3-6-24-13/h1-3,6-7H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKNMRHGWQKVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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